Cyclopentane-13C
Overview
Description
Cyclopentane-13C is a cycloalkane compound where one of the carbon atoms is the isotope carbon-13. This isotopic labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural and dynamic studies of organic molecules. The molecular formula of this compound is 13CC4H10, and it has a molecular weight of 71.13 g/mol .
Scientific Research Applications
Cyclopentane-13C has a wide range of applications in scientific research, including:
Chemistry: Used as a probe in NMR spectroscopy to study the structure and dynamics of organic molecules.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in the development of labeled pharmaceuticals for diagnostic imaging and therapeutic monitoring.
Industry: Applied in the synthesis of labeled polymers and materials for studying their properties and behaviors
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentane-13C can be synthesized through various methods, including:
Reduction of Cyclopentanone-13C: This involves the reduction of cyclopentanone labeled with carbon-13 using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cyclization Reactions: this compound can also be synthesized through cyclization reactions involving carbon-13 labeled precursors
Industrial Production Methods: Industrial production of this compound typically involves the continuous depolymerization and hydrogenation of dicyclopentadiene labeled with carbon-13. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclopentane-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclopentanone-13C using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of cyclopentanone-13C back to this compound can be achieved using reducing agents such as LiAlH4 or NaBH4.
Substitution: this compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another atom or group, using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Substitution Reagents: Halogens, alkylating agents
Major Products:
Oxidation: Cyclopentanone-13C
Reduction: this compound
Substitution: Various substituted this compound derivatives
Mechanism of Action
The mechanism of action of Cyclopentane-13C primarily involves its use as a tracer in NMR spectroscopy. The carbon-13 isotope has a nuclear magnetic moment, allowing it to be detected in NMR experiments. This enables researchers to study the molecular structure, dynamics, and interactions of this compound and its derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the study being conducted .
Comparison with Similar Compounds
Cyclopentane-13C can be compared with other similar compounds, such as:
Cyclopentane: The non-labeled version of this compound, used in various chemical reactions and industrial applications.
Cyclohexane-13C: Another isotopically labeled cycloalkane, used in similar NMR studies but with a six-membered ring structure.
Cyclopentene-13C: A labeled cycloalkene with a double bond, used in studies involving unsaturated compounds .
Uniqueness: this compound is unique due to its five-membered ring structure and the presence of the carbon-13 isotope, making it particularly valuable in NMR spectroscopy and various scientific research applications.
Properties
IUPAC Name |
(113C)cyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSFGYAAUTVSQA-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[13CH2]C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584028 | |
Record name | (~13~C)Cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286425-38-5 | |
Record name | (~13~C)Cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 286425-38-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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